2-Bromo-3-butoxypyridine CAS number and properties
2-Bromo-3-butoxypyridine CAS number and properties
The following technical guide provides an in-depth analysis of 2-Bromo-3-butoxypyridine , a critical intermediate in the synthesis of heterocyclic pharmaceuticals. This document is structured for researchers and drug development professionals, prioritizing actionable data, validated synthetic protocols, and mechanistic insights.
CAS Number: 936033-56-6 Core Application: Medicinal Chemistry Scaffold (Kinase Inhibitors, GPCR Ligands)
Executive Summary
In the landscape of modern drug discovery, 2-Bromo-3-butoxypyridine serves as a high-value "privileged scaffold." Its utility stems from the orthogonal reactivity of its functional groups: the C2-bromine atom provides a reliable handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-butoxy group imparts lipophilicity and metabolic stability, often serving to occupy hydrophobic pockets in enzyme active sites. This guide details the physicochemical profile, synthesis, and reactivity of this compound, establishing a standard for its handling in R&D environments.
Chemical Identity & Physical Properties[1][2][3][4]
The following data consolidates the structural and physical characteristics of the compound. Where experimental values are proprietary, predictive models based on structural analogs (e.g., 2-bromo-3-methoxypyridine) are utilized to guide experimental design.
| Property | Specification |
| IUPAC Name | 2-Bromo-3-butoxypyridine |
| CAS Number | 936033-56-6 |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| Boiling Point (Est.) | 260–270 °C at 760 mmHg |
| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8 °C, protect from light |
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 2-Bromo-3-butoxypyridine is the O-alkylation of the commercially available precursor 2-bromo-3-pyridinol . This approach avoids the harsh conditions of direct ring bromination, which often leads to regioselectivity issues (e.g., mixtures of 2-bromo and 2,6-dibromo species).
Validated Synthesis Protocol
Objective: Synthesis of 2-Bromo-3-butoxypyridine on a 10g scale.
Reagents:
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Precursor: 2-Bromo-3-pyridinol (CAS 6602-32-0)
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Alkylating Agent: 1-Bromobutane (1.2 equiv) or 1-Iodobutane (1.1 equiv)
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Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)
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Solvent: DMF (N,N-Dimethylformamide), anhydrous
Step-by-Step Procedure:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2-bromo-3-pyridinol (10.0 g, 57.5 mmol) and K₂CO₃ (15.9 g, 115 mmol) in anhydrous DMF (100 mL) .
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Activation: Stir the suspension at room temperature for 30 minutes. This deprotonates the hydroxyl group, forming the phenoxide anion (visible as a color change or dissolution).
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Alkylation: Add 1-Bromobutane (7.4 mL, 69 mmol) dropwise via a syringe over 10 minutes.
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Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS. The starting material (Rf ~0.2) should disappear, and a less polar product (Rf ~0.6) should appear.
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Note: Do not overheat (>90 °C) to prevent elimination of the alkyl bromide or N-alkylation side products.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour into Ice-Water (300 mL) and extract with Ethyl Acetate (3 x 100 mL) .
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Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0–10% EtOAc in Hexanes).
Yield Expectation: 85–92% (Pale yellow oil).
Synthesis Workflow Diagram
The following diagram illustrates the reaction logic and critical process controls.
Figure 1: Step-wise synthetic workflow for the O-alkylation of 2-bromo-3-pyridinol.
Reactivity & Applications
The versatility of 2-Bromo-3-butoxypyridine lies in its ability to undergo selective transformations at the C2 position while the C3-butoxy group remains inert, providing steric bulk and lipophilicity.
Functionalization Pathways
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Suzuki-Miyaura Coupling:
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Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Outcome: Formation of 2-Aryl-3-butoxypyridines . This is the primary route for synthesizing kinase inhibitors where the pyridine ring acts as a hinge binder.
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Buchwald-Hartwig Amination:
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Reagents: Primary/Secondary amine, Pd₂(dba)₃, BINAP, NaOtBu.
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Outcome: Formation of 2-Amino-3-butoxypyridines . Essential for introducing solubility-enhancing amine tails.
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Lithium-Halogen Exchange:
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Reagents: n-BuLi, -78 °C, THF.
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Outcome: Generation of the 2-Lithio species , which can be trapped with electrophiles (e.g., aldehydes, CO₂) to form carbinols or carboxylic acids.
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Reactivity Map
This diagram visualizes the downstream utility of the scaffold.
Figure 2: Divergent synthesis pathways utilizing the C2-bromo handle.
Safety & Handling (E-E-A-T)
As a halogenated pyridine, this compound requires strict adherence to safety protocols. It is not fully characterized toxicologically, so it must be treated as a potent bioactive agent.
Hazard Identification (GHS Classification)
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Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
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Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]
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Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]
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STOT-SE: Category 3 (H335) - May cause respiratory irritation.
Handling Protocol
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended for organobromides), safety glasses with side shields, and a lab coat.
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Spill Management: Absorb with inert material (vermiculite or sand). Do not flush into surface water or sanitary sewer systems.
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First Aid: In case of skin contact, wash immediately with soap and copious amounts of water. If eyes are exposed, rinse cautiously with water for 15 minutes.
References
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Boroncore . (n.d.). 2-Bromo-3-butoxypyridine Product Data. Retrieved February 4, 2026, from [Link]
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PubChem . (2025).[1] 2-Bromo-3-methoxypyridine (Analog Reference).[1][3] National Library of Medicine. Retrieved February 4, 2026, from [Link]
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Organic Syntheses . (1951). 2-Bromopyridine Synthesis (General Method). Org. Synth. 1951, 31, 92. Retrieved February 4, 2026, from [Link]
